tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate
Description
Molecular Formula: C₁₇H₂₄BrNO₄S Molecular Weight: 418.36 g/mol CAS Number: 1628013-05-7 This compound features a piperidine core substituted at the 3-position with a sulfonylmethyl group bearing a 4-bromophenyl moiety. The tert-butyl carbamate group at the 1-position enhances steric protection and modulates solubility. Applications span pharmaceutical intermediates, chiral stationary phases (CSPs) in chromatography, and chemical biology probes .
Properties
IUPAC Name |
tert-butyl 3-[(4-bromophenyl)sulfonylmethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BrNO4S/c1-17(2,3)23-16(20)19-10-4-5-13(11-19)12-24(21,22)15-8-6-14(18)7-9-15/h6-9,13H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUECCMNLHBWLHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of tert-Butyl 3-(Chloromethyl)piperidine-1-carboxylate
A widely utilized approach involves the sulfonylation of a chloromethyl intermediate. tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate serves as the precursor, reacting with 4-bromophenylsulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride leaving group is displaced by the sulfonate anion.
Procedure :
-
Synthesis of tert-Butyl 3-(chloromethyl)piperidine-1-carboxylate :
Piperidine is Boc-protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine . Chlorination at the 3-position is achieved via radical-initiated reaction with N-chlorosuccinimide (NCS) in carbon tetrachloride . -
Sulfonylation :
The chloromethyl intermediate (1 equiv) is reacted with 4-bromophenylsulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (2 equiv) as a base. The mixture is stirred at 25°C for 12 hours, followed by aqueous workup and column chromatography (hexane/ethyl acetate) .
Key Data :
-
Purity : >95% (HPLC)
-
Critical Parameters : Excess sulfonyl chloride and prolonged reaction times improve conversion but risk di-sulfonylation.
Alkylation via Sulfonylmethyl Halides
This method employs sulfonylmethyl halides to directly introduce the sulfonylmethyl group onto the piperidine ring. tert-Butyl 3-aminopiperidine-1-carboxylate undergoes alkylation with 4-bromophenylsulfonylmethyl iodide in the presence of a palladium catalyst.
Procedure :
-
Preparation of 4-Bromophenylsulfonylmethyl Iodide :
4-Bromophenylsulfinic acid is treated with iodine and triphenylphosphine in acetonitrile . -
Alkylation :
tert-Butyl 3-aminopiperidine-1-carboxylate (1 equiv), sulfonylmethyl iodide (1.5 equiv), and Pd(OAc)₂ (5 mol%) are combined in DMF. The reaction is heated at 80°C for 6 hours, followed by extraction and purification .
Key Data :
Reductive Amination with Sulfonylmethyl Ketones
Reductive amination offers a stereocontrolled route. tert-Butyl 3-oxopiperidine-1-carboxylate reacts with 4-bromophenylsulfonylmethylamine under hydrogenation conditions.
Procedure :
-
Synthesis of 4-Bromophenylsulfonylmethylamine :
4-Bromophenylsulfonyl chloride is treated with ammonium hydroxide to yield the sulfonamide, which is reduced with LiAlH₄ . -
Reductive Amination :
The ketone (1 equiv), sulfonylmethylamine (1.2 equiv), and NaBH₃CN (2 equiv) are stirred in methanol at 0°C for 4 hours. The product is isolated via acidic extraction .
Key Data :
Radical-Mediated Sulfonylation
A novel radical approach utilizes tert-butyl 3-(iodomethyl)piperidine-1-carboxylate and 4-bromophenylsulfonyl chloride under photoredox conditions.
Procedure :
-
Generation of tert-Butyl 3-(Iodomethyl)piperidine-1-carboxylate :
The chloromethyl derivative (Method 1) is treated with NaI in acetone . -
Radical Coupling :
The iodomethyl compound (1 equiv), sulfonyl chloride (1.5 equiv), fac-Ir(ppy)₃ (2 mol%), and DIPEA (3 equiv) are irradiated with blue LEDs (450 nm) in DCM. The reaction is quenched with thiosulfate and purified .
Key Data :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity | Stereocontrol |
|---|---|---|---|---|
| Sulfonylation (Method 1) | 72–85 | >95 | Moderate | Low |
| Alkylation (Method 2) | 65–78 | 90 | High | Moderate |
| Reductive Amination (3) | 60–70 | 85 | Low | High |
| Radical (Method 4) | 55–68 | 88 | High | None |
Key Insights :
-
Method 1 is optimal for high yields but lacks stereoselectivity .
-
Method 3 suits stereosensitive applications but requires stringent conditions .
-
Method 4 is emerging but limited by photoredox catalyst costs .
Troubleshooting and Optimization
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Low Yields in Sulfonylation : Increase sulfonyl chloride stoichiometry (1.5 equiv) and use molecular sieves to scavenge HCl .
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Epimerization in Reductive Amination : Substitute NaBH₃CN with Zn(BH₄)₂ to minimize racemization .
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Radical Side Reactions : Add TEMPO (0.1 equiv) to suppress undesired radical pathways .
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
This compound has been investigated for its potential as a pharmaceutical agent due to its structural features that allow it to interact with biological targets. The piperidine ring is known to be a common motif in many drugs, enhancing bioactivity and selectivity.
Case Study: Enzyme Inhibition
Research has shown that compounds similar to tert-butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate can act as enzyme inhibitors. For instance, studies on related piperidine derivatives have demonstrated their effectiveness in inhibiting certain proteases involved in disease pathways, suggesting potential therapeutic applications in treating conditions like cancer and viral infections .
Synthetic Organic Chemistry
2.1 Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
- Functional Group Transformations: The sulfonyl group can undergo reactions such as oxidation or reduction, leading to new compounds with varied properties .
Data Table: Reaction Pathways
| Reaction Type | Description | Example Product |
|---|---|---|
| Nucleophilic Substitution | Replacement of bromine with amines | Piperidine derivatives |
| Oxidation | Transformation of sulfonamide groups | Sulfones |
| Reduction | Conversion of sulfonamide to amines | Amines |
Materials Science
3.1 Polymer Chemistry
The compound's structure allows it to be used as a building block in polymer synthesis. Its tert-butyl group enhances solubility and processability, making it suitable for creating specialty polymers with tailored properties.
Case Study: Specialty Polymers
In recent research, polymers synthesized from piperidine derivatives have shown enhanced mechanical properties and thermal stability. These materials are being explored for applications in coatings and adhesives .
Mechanism of Action
The mechanism by which tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Key Observations :
- Ring Structure : Piperidine derivatives (e.g., target compound) exhibit basicity due to the secondary amine, while tetrahydropyran analogs (e.g., C₁₂H₁₅BrO₃S) lack basicity, affecting solubility and reactivity .
- Functional Groups: Sulfonyl groups (target compound) enhance electron withdrawal compared to ketones (C₁₉H₂₄BrNO₄), influencing resonance stabilization and nucleophilic substitution rates .
Biological Activity
Overview
tert-Butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a tert-butyl group, and a sulfonyl moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and has a molecular weight of approximately 396.34 g/mol. The presence of the bromophenyl and sulfonyl groups suggests potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.34 g/mol |
| CAS Number | 1476776-55-2 |
| IUPAC Name | This compound |
The mechanism of action of this compound involves interactions with specific enzymes or receptors in biological systems. The sulfonamide group may facilitate binding to target proteins, leading to inhibition or modulation of their activity. This interaction is critical for its potential therapeutic effects, particularly in conditions where enzyme inhibition is beneficial.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives containing bromophenyl and sulfonamide groups can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells. The mechanism often involves the activation of caspases and modulation of cell cycle progression.
Case Study:
A study demonstrated that related piperidine derivatives exhibited IC50 values in the micromolar range against MCF-7 cells, indicating their potency as anticancer agents. The presence of electron-withdrawing groups at the para position was found to enhance biological activity significantly.
| Compound Type | IC50 (μM) MCF-7 | Mechanism of Action |
|---|---|---|
| Piperidine Derivative | < 5 | Induction of apoptosis via caspase activation |
| Related Sulfonamide | < 10 | Cell cycle arrest at G1 phase |
Enzyme Inhibition
The compound's sulfonamide functionality suggests potential as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes, particularly those involved in metabolic pathways. Preliminary studies indicate that this compound may inhibit specific targets involved in inflammation and cancer progression.
Comparative Analysis
To contextualize the biological activity of this compound, it is essential to compare it with similar compounds:
Q & A
Q. What are the recommended synthetic routes for tert-butyl 3-(((4-bromophenyl)sulfonyl)methyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonation, nucleophilic substitution, and protection/deprotection strategies. Key steps and conditions:
- Sulfonation : React 4-bromobenzenesulfonyl chloride with a piperidine derivative under basic conditions (e.g., KCO in DMF at 80–100°C under N) to form the sulfonylmethyl intermediate .
- Protection : Use tert-butyl carbamate (Boc) protection for the piperidine nitrogen, employing Boc anhydride in THF with DMAP as a catalyst .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) .
Q. Optimization Tips :
- Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc).
- Adjust stoichiometry of sulfonyl chloride (1.2–1.5 equivalents) to minimize unreacted starting material .
| Step | Reagents/Conditions | Yield Range | Key References |
|---|---|---|---|
| Sulfonation | KCO, DMF, 80°C, 4 h | 60–75% | |
| Boc Protection | BocO, DMAP, THF, rt | 85–90% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
Q. What safety protocols are critical during handling?
Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .
- Storage : Keep in a sealed container at 2–8°C under inert gas (N) .
Advanced Research Questions
Q. How can mechanistic insights into the sulfonation step guide reaction optimization?
Methodological Answer : The sulfonation likely proceeds via an SN2 mechanism. Computational studies (DFT) can model transition states to identify steric/electronic barriers. Key considerations:
Q. How should researchers address contradictions in reported solubility or reactivity data?
Methodological Answer :
Q. What computational tools are suitable for predicting biological activity or degradation pathways?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
- Degradation Modeling : Employ Gaussian 16 to calculate hydrolysis pathways (B3LYP/6-31G* basis set) .
| Software | Application | Output Metrics |
|---|---|---|
| AutoDock Vina | Binding affinity (ΔG) | Ki values for enzyme inhibition |
| Gaussian 16 | Transition state energy | Degradation half-life estimates |
Q. How can researchers mitigate challenges in scaling up synthesis?
Methodological Answer :
Q. What strategies resolve discrepancies in toxicity or stability data across sources?
Methodological Answer :
Q. How can byproducts from incomplete Boc deprotection be identified and minimized?
Methodological Answer :
Q. What are the implications of structural analogs (e.g., 4-fluorophenyl derivatives) for SAR studies?
Methodological Answer :
- SAR Design : Substitute bromine with fluorine to modulate electron-withdrawing effects and compare IC values in enzyme assays .
- Crystallography : Co-crystallize analogs with target proteins to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
